7alpha-Hydroxy-4-cholesten-3-one
Overview
Description
7α-Hydroxy-4-cholesten-3-one is an intermediate in the biochemical synthesis of bile acids from cholesterol . It is a metabolite of cholesterol and acts as a potent agonist of the Liver X Receptor (LXR), playing a key role in regulating cholesterol metabolism .
Synthesis Analysis
The precursor of 7α-Hydroxy-4-cholesten-3-one, 7α-hydroxycholesterol, is produced from cholesterol by hepatic cholesterol 7α-hydroxylase (CYP7A1) . It is also used as a semiquantitative test for bile acid malabsorption (BAM) .Molecular Structure Analysis
7α-Hydroxy-4-cholesten-3-one has a molecular formula of C27H44O2 and a molecular weight of 400.64 . It contains a total of 100 bonds, including 40 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings .Chemical Reactions Analysis
7α-Hydroxycholesterol is oxidized and isomerized to 4-cholesten-7alpha-ol-3-one (Homo sapiens) CYP8B1 12-hydroxylates 4CHOL7aOLONE (Homo sapiens) 4-cholesten-7alpha, 12alpha-diol-3-one is reduced to 5beta-cholesten-7alpha, 12alpha-diol-3-one (Homo sapiens) 4-cholesten-7alpha-ol-3-one is reduced to 5beta-cholestan-7alpha-ol-3-one (Homo sapiens) .Physical And Chemical Properties Analysis
7α-Hydroxy-4-cholesten-3-one is a naturally occurring oxysterol and a metabolic intermediate within the cholesterol biosynthesis pathway . It is a potent agonist of the Liver X Receptor (LXR) and a key regulator of cholesterol metabolism .Scientific Research Applications
Substrate Efficiency : It was found to be more efficient as a substrate for delta4-3-oxosteroid 5beta-reductase compared to its C29 analog, indicating a potential role in steroid metabolism (Aringer, 1975).
Biomarker for Bile Acid Biosynthesis : Highly sensitive and specific quantification methods in human serum have been developed, making it a valuable biomarker for bile acid biosynthesis (Honda et al., 2007).
Correlation with Cholesterol Hydroxylation Rates : Plasma levels of 7alpha-hydroxy-4-cholesten-3-one closely correlate with cholesterol 7alpha-hydroxylation rates in vivo, particularly in hyperlipidemic patients (Bertolotti et al., 2008).
Indicator of Hepatic Cholesterol Hydroxylase Activity : Its plasma level reflects the activity of hepatic cholesterol 7 alpha-hydroxylase in humans, which can be a sensitive method to determine relative rates of bile acid production (Axelson et al., 1991).
Study of Bile Acid Synthesis : Its metabolism has been studied in patients with bile fistula, highlighting its role as a natural intermediate in human bile acid synthesis (Hanson et al., 1973).
Extrahepatic Metabolism : There is significant extrahepatic metabolism of this compound, which serves as a suitable marker for bile acid synthesis activity in the liver (Lövgren-Sandblom et al., 2007).
Monitoring Hepatic Cholesterol Hydroxylase Activity : A method has been developed to monitor hepatic cholesterol 7alpha-hydroxylase activity using peripheral blood samples, aiding in understanding the regulation of bile acid synthesis in animals and humans (Gälman et al., 2003).
Safety And Hazards
Future Directions
7α-Hydroxy-4-cholesten-3-one is an intermediate in the biochemical synthesis of bile acids from cholesterol . Its precursor, 7α-hydroxycholesterol, is produced from cholesterol by hepatic cholesterol 7α-hydroxylase (CYP7A1) . It is metabolized by the enzyme 7α-hydroxycholest-4-en-3-one 12α-hydroxylase to 7α,12α-dihydroxycholest-4-en-3-one and then to cholic acid, the major primary bile acid in humans . Alternatively, it can be converted into 5β-cholestane-3α,7α-diol and then to chenodeoxycholic acid, the other major primary bile acid in humans .
properties
IUPAC Name |
(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIZWEJGGCZDOL-RQDYSCIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191938 | |
Record name | 7alpha-Hydroxy-4-cholesten-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7a-Hydroxy-cholestene-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001993 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
7alpha-Hydroxy-4-cholesten-3-one | |
CAS RN |
3862-25-7 | |
Record name | 7α-Hydroxy-4-cholesten-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3862-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7alpha-Hydroxy-4-cholesten-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003862257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7alpha-Hydroxy-4-cholesten-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7a-Hydroxy-cholestene-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001993 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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